molecular formula C9H9BrClNO2 B1486372 Ethyl 4-amino-3-bromo-5-chlorobenzoate CAS No. 874779-56-3

Ethyl 4-amino-3-bromo-5-chlorobenzoate

Cat. No. B1486372
M. Wt: 278.53 g/mol
InChI Key: FQWOYQPBFUMLID-UHFFFAOYSA-N
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Patent
US07528129B2

Procedure details

A solution of 21.0 g (75.4 mmol) ethyl 4-amino-3-bromo-5-chloro-benzoate in 200 mL 4 M HCl and 100 mL EtOH was refluxed overnight. After cooling the precipitate formed was suction filtered and dried.
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:12]([Cl:13])=[CH:11][C:5]([C:6]([O:8]CC)=[O:7])=[CH:4][C:3]=1[Br:14]>Cl.CCO>[NH2:1][C:2]1[C:12]([Cl:13])=[CH:11][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[Br:14]

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)OCC)C=C1Cl)Br
Name
Quantity
200 mL
Type
solvent
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the precipitate
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
NC1=C(C=C(C(=O)O)C=C1Cl)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.